

An In-depth Technical Guide to the Chemical Properties of Diazoketone Methotrexate

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Compound of Interest

Compound Name: *Diazoketone methotrexate*

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Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions primarily through the potent inhibition of dihydrofolate reductase (DHFR).[1][2][3] To further elucidate its mechanism of action and explore potential covalent inhibitors or photoaffinity labels, reactive analogs have been synthesized. This guide focuses on a key derivative, **diazoketone methotrexate**, a compound designed to introduce a reactive carbene moiety upon photochemical activation. While specific experimental data for this analog is sparse in publicly available literature, this document consolidates known information and provides a framework for its chemical properties, synthesis, and biological context, drawing from the foundational knowledge of its parent compound and the general chemistry of diazoketones.

Chemical and Physical Properties

Diazoketone methotrexate is an analog of methotrexate where a diazoketone functional group has been introduced, likely at the γ -carboxyl position of the glutamate side chain.[4] This modification transforms the molecule into a potential photoaffinity label, capable of forming a covalent bond with its biological target upon irradiation.[5][6]

General Properties

Basic chemical information for **diazoketone methotrexate** has been compiled from available chemical databases.

Property	Value	Source
IUPAC Name	(S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-6-diazo-5-oxohexanoic acid	[1]
CAS Number	82972-54-1	[1]
Chemical Formula	C ₂₁ H ₂₂ N ₁₀ O ₄	[1]
Molecular Weight	478.47 g/mol	[1]
Exact Mass	478.1825	[1]
Elemental Analysis	C, 52.72%; H, 4.63%; N, 29.27%; O, 13.38%	[1]

Solubility and Stability

Detailed solubility studies for **diazoketone methotrexate** are not widely published. However, based on vendor information and the properties of its parent compound, the following is known:

Parameter	Observation	Source
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).	[1]
Storage	Store dry and protected from light. Recommended short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years). The compound is stable for several weeks during standard shipping.	[1]

For comparison, methotrexate itself is practically insoluble in water, alcohol, and chloroform, but dissolves in dilute solutions of mineral acids and alkali hydroxides.[7][8] The stability of methotrexate is pH-dependent and it is known to degrade upon exposure to light.[9] Similar precautions should be taken with its diazoketone analog.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **diazoketone methotrexate** are not available in the reviewed literature. The data presented here are for the parent compound, methotrexate, to provide a reference for characterization. The introduction of the diazoketone group (-COCHN₂) would be expected to introduce characteristic signals, notably in the IR and ¹³C NMR spectra.

Infrared (IR) Spectroscopy (Reference: Methotrexate)

The IR spectrum of methotrexate exhibits characteristic peaks for its functional groups. A diazoketone derivative would be expected to show a strong, characteristic N≡N stretching vibration typically in the range of 2100-2200 cm⁻¹.

Functional Group	Wavenumber (cm ⁻¹)	Source
O-H (Carboxyl) & H ₂ O	~3450 (broad)	[10][11]
N-H (Primary Amine)	~3080	[10][11]
C=O (Carboxyl & Amide)	1600-1670	[10][11]
N-H (Amide Bend)	1500-1550	[10][11]
C-O (Carboxyl)	1200-1400	[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methotrexate)

¹H and ¹³C NMR are critical for confirming the structure of methotrexate and its derivatives. The following are typical shifts for methotrexate in DMSO-d₆.

¹H NMR Shifts (Methotrexate, 400 MHz, DMSO-d₆)

Proton	Chemical Shift (ppm)
Aromatic & Pteridine Protons	6.8 - 8.7
-CH ₂ - (Pteridine)	~4.8
α-CH (Glutamate)	~4.3
N-CH ₃	~3.2
γ-CH ₂ (Glutamate)	~2.2
β-CH ₂ (Glutamate)	~2.0

Source: Representative data from various sources.[\[12\]](#)[\[13\]](#)[\[14\]](#)

¹³C NMR Shifts (Methotrexate, DMSO-d₆)

Carbon	Chemical Shift (ppm)
C=O (Carboxyl & Amide)	165 - 175
Aromatic & Pteridine Carbons	110 - 165
α-CH (Glutamate)	~52
-CH ₂ - (Pteridine)	~48
N-CH ₃	~33
γ-CH ₂ (Glutamate)	~30
β-CH ₂ (Glutamate)	~26

Source: Representative data from various sources.[\[15\]](#)

Mass Spectrometry (Reference: Methotrexate)

Mass spectrometry confirms the molecular weight of methotrexate and its fragmentation pattern can be used to verify the structure of its analogs.

Parameter	Value	Source
Molecular Ion (M+H) ⁺	m/z 455.1	[16] [17]
Major Fragment Ion	m/z 308.0 / 308.2	[16] [17]

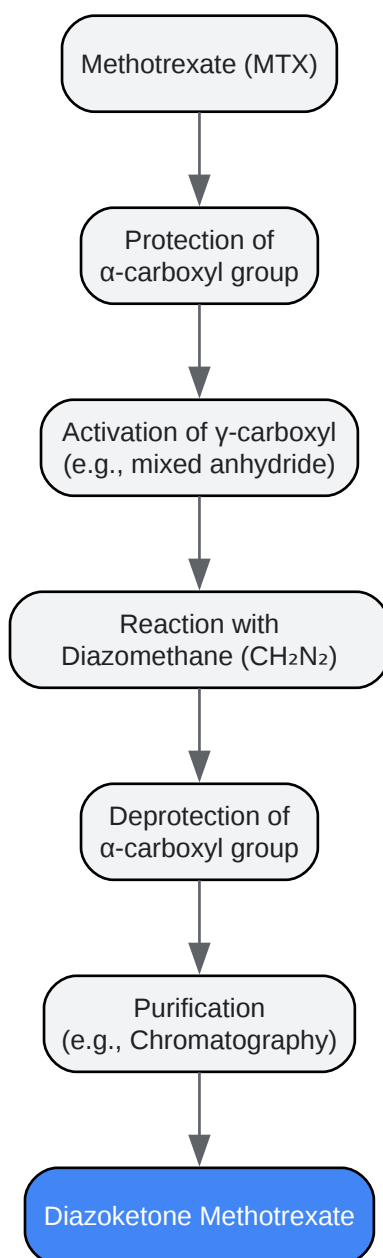
Experimental Protocols & Reactions

Synthesis of Diazoketone Methotrexate

A detailed experimental protocol for the synthesis of **diazoketone methotrexate** is described in the 1982 paper by Gangjee, Kalman, and Bardos.[\[4\]](#) While the full text is not publicly accessible, the synthesis would logically proceed through the activation of the γ -carboxyl group of methotrexate followed by reaction with diazomethane or a related diazo-transfer reagent.

Hypothetical Synthetic Workflow:

A plausible synthetic route involves a multi-step process starting from methotrexate.



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Caption: Hypothetical workflow for the synthesis of **diazoketone methotrexate**.

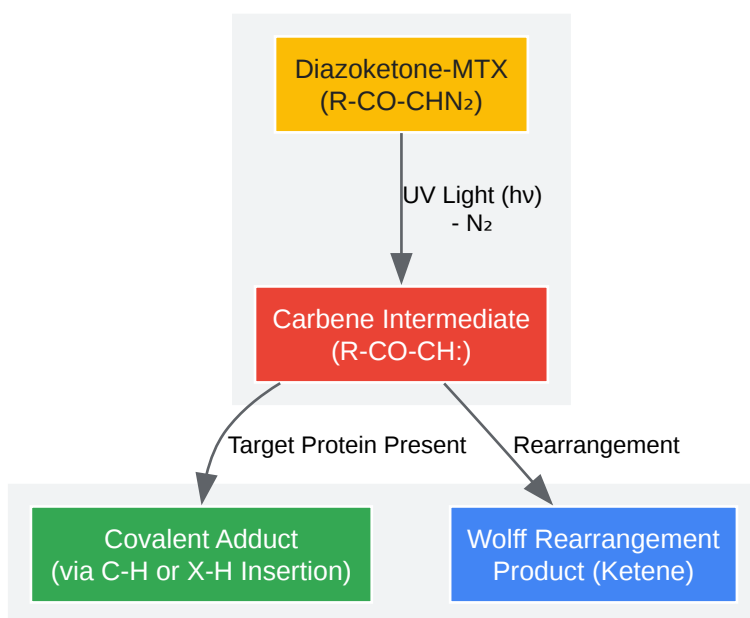
General Methodology for Diazoketone Synthesis (Arndt-Eistert Reaction):

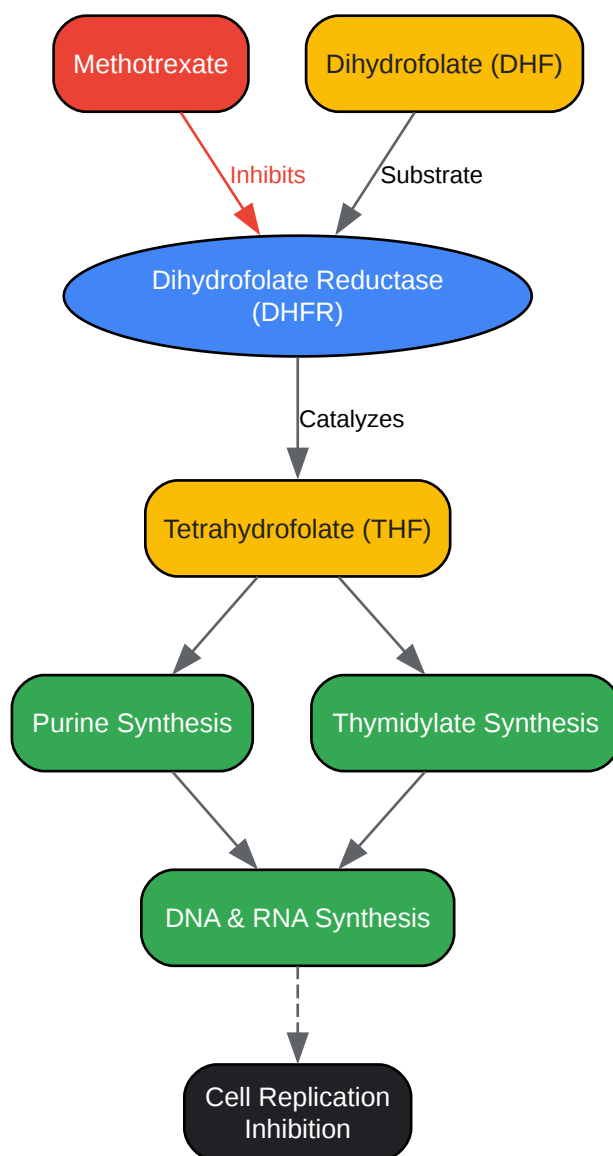
- **Acid Chloride Formation:** The starting carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

- **Reaction with Diazomethane:** The acid chloride is then reacted with an excess of diazomethane in an inert solvent (e.g., diethyl ether) at low temperature (0°C). This reaction yields the α -diazoketone.
- **Workup:** The reaction is carefully quenched, and the solvent is removed under reduced pressure to yield the crude diazoketone, which is often used without further purification due to its potential instability.[\[18\]](#)[\[19\]](#)

Photochemical Reaction

The key chemical property of a diazoketone is its ability to undergo photolysis upon UV irradiation to generate a highly reactive carbene intermediate after the extrusion of nitrogen gas. This carbene can then undergo several reactions, most notably insertion into neighboring chemical bonds or the Wolff rearrangement.[\[6\]](#)





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